Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate
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Overview
Description
Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is a heterocyclic compound that features a unique fusion of pyrrole and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and ester functional groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride can yield an intermediate isoxazole, which can then be further reacted with an appropriate amine to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-methylisoxazole: Similar in structure but lacks the fused pyrrole ring.
Ethyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate: A structural isomer with different ring fusion.
Ethyl 3-amino-4H-pyrrolo[3,4-c]pyrazole-5(6H)-carboxylate: Contains a pyrazole ring instead of an isoxazole ring
Uniqueness
Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 3-amino-4,6-dihydropyrrolo[3,4-c][1,2]oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-2-13-8(12)11-3-5-6(4-11)10-14-7(5)9/h2-4,9H2,1H3 |
InChI Key |
GJEJGEPQIZPLQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2=C(ON=C2C1)N |
Origin of Product |
United States |
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